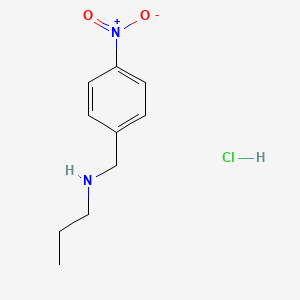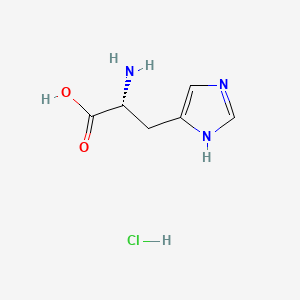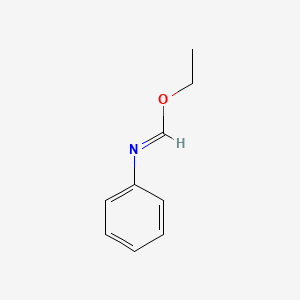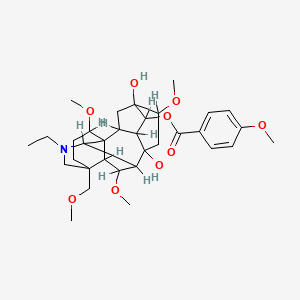
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid
Overview
Description
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid, also known as aminocarbonyl-TMC, is a type of carboxylic acid that is used in various scientific research applications. It is a highly versatile compound, with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. Aminocarbonyl-TMC has been used in numerous studies to study the mechanisms of action of various drugs and to study the biochemical and physiological effects of different compounds.
Scientific Research Applications
Structural Analysis and Spectroscopy
A comparative structural analysis of two polymorphic forms of a similar compound, (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, was conducted using infrared, Raman, and 13C NMR spectroscopy. This research confirmed the enantiotropism of the polymorphs and differences in the conformation of the carboxyl group, offering insights into the structural dynamics of such compounds (Terol et al., 1994).
Synthesis and Crystallography
The synthesis of a chiral compound closely related to 3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid, 3-aminocarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, from (1R,3S)-camphoric acid, was reported. This research provided valuable insights into the molecular structure and stereochemistry of such compounds (Nie et al., 2002).
Ligand Binding Studies
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a structurally similar compound, has been identified as a potent ligand for high-affinity GHB binding sites in the CNS. The study involved the synthesis and in vivo brain penetration analysis of this compound, demonstrating its selectivity and specificity in CNS targets (Vogensen et al., 2013).
Conformationally Restricted Analogues of Glutamic Acid
Research on stereomeric 3-carboxy-Δ2-isoxazoline–cyclopentane amino acids, representing restricted conformations of glutamic acid, has been conducted. These analogues provide insights into the biological activity and conformational behavior of such compounds, even though they proved to be inactive at certain receptors (Conti et al., 2003).
Catalysis and Synthesis
The development of a palladium-based catalyst system for the aminocarbonylation of 1,3-dienes, closely related to the synthesis processes involving 3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid, was reported. This study showcases the advancements in catalyst design for efficient synthesis of carboxylic acid derivatives (Fang et al., 2014).
properties
IUPAC Name |
3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6(7(12)13)4-5-10(9,3)8(11)14/h6H,4-5H2,1-3H3,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTRJEXEASEEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967931 | |
| Record name | 3-[Hydroxy(imino)methyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid | |
CAS RN |
5333-17-5 | |
| Record name | NSC606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[Hydroxy(imino)methyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3-carbamoyl-2,2,3-trimethylcyclopentanecarboxylic acid revealed by the study?
A1: The study employed various analytical techniques to characterize the structure of 3-carbamoyl-2,2,3-trimethylcyclopentanecarboxylic acid. The research confirmed its molecular formula as C10H17NO3 []. Furthermore, X-ray diffraction analysis revealed that the compound exists as two independent molecules in its crystal structure, forming a two-dimensional network through hydrogen bonding interactions. Specifically, O-H…O hydrogen bonds occur between carboxylic acid groups, while N-H…O hydrogen bonds form between the carboxylic acid and carbamoyl groups [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)










